N-(3-bromopropyl)-p-toluenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
3245-95-2 |
|---|---|
Molecular Formula |
C10H14BrNO2S |
Molecular Weight |
292.19 g/mol |
IUPAC Name |
N-(3-bromopropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
RWLXURGLOSEVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Bromopropyl P Toluenesulfonamide and Analogous Derivatives
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the key sulfonamide bond or the N-alkyl bond in a single primary step, starting from readily available precursors.
Sulfonylation of Amines
The most conventional route to N-substituted p-toluenesulfonamides is the reaction between p-toluenesulfonyl chloride (TsCl) and a primary amine, in this case, 3-bromopropan-1-amine. This reaction, a classic example of N-sulfonylation, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The process liberates hydrogen chloride (HCl) as a byproduct, which necessitates the presence of a base to neutralize the acid and drive the reaction to completion. researchgate.net
Commonly employed bases include pyridine (B92270) or tertiary amines like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM). researchgate.net Alternatively, the Schotten-Baumann reaction conditions, which utilize an aqueous alkaline solution (e.g., NaOH), can be employed. sciencemadness.org More contemporary, environmentally friendly methods have been developed that allow for the monosulfonylation of amines to proceed efficiently in water at room temperature without the need for an additional base. researchgate.net
A significant challenge in the sulfonylation of primary amines like 3-bromopropan-1-amine is the potential for a second sulfonylation reaction to occur, leading to the formation of a di-tosylated byproduct, N,N-bis(p-tolylsulfonyl)-3-bromopropan-1-amine. researchgate.net Achieving regioselective monosulfonylation is therefore critical for obtaining a high yield of the desired product.
Several strategies can be employed to favor the formation of the mono-substituted product:
Stoichiometric Control : Carefully controlling the molar ratio of reactants is the most straightforward approach. Using a 1:1 ratio of the amine to tosyl chloride, or even a slight excess of the amine, can minimize the formation of the di-tosylated species. researchgate.net
Reaction Conditions : Modifying the reaction conditions can enhance selectivity. Performing the reaction at low temperatures (e.g., 0 °C or -10 °C) and adding the tosyl chloride solution slowly (dropwise) to the amine solution can help prevent the buildup of high concentrations of the electrophile, thereby reducing the likelihood of a second reaction. researchgate.net
Catalytic Methods : While more commonly applied to the regioselective sulfonylation of polyols, the use of catalysts to control regioselectivity is an advanced strategy. google.com For instance, dibutyltin (B87310) oxide has proven effective in catalyzing the selective mono-tosylation of primary alcohols in diols, a concept that highlights the potential for catalyst-driven selectivity in related systems. google.comorganic-chemistry.org
The table below summarizes key strategies for achieving regioselective monosulfonylation.
| Strategy | Description | Key Parameters |
| Stoichiometric Control | Adjusting the molar ratio of reactants. | Use a 1:1 or amine-rich ratio. |
| Controlled Addition | Adding the electrophile (TsCl) slowly to the reaction mixture. | Dropwise addition of TsCl solution. |
| Low Temperature | Running the reaction at reduced temperatures. | 0 °C to -10 °C. |
The choice of solvent can significantly influence the rate, yield, and purity of the product in tosylation reactions. A suitable solvent must dissolve the reactants while not reacting with them. Water is generally considered a poor choice for reactions involving sulfonyl chlorides due to the potential for hydrolysis of the tosyl chloride to p-toluenesulfonic acid. masterorganicchemistry.com However, under specific conditions, such as controlled pH, water can be an effective and environmentally benign solvent. sciencemadness.orgrsc.org
Aprotic solvents are most commonly used. Chlorinated solvents like dichloromethane (DCM) or ethers are often preferred. researchgate.netmasterorganicchemistry.com Coordinating solvents, such as acetonitrile (B52724) (CH₃CN), have been shown to accelerate reactions involving the transfer of the N-Ts bond. acs.org The selection of the solvent and base system is often optimized to achieve the best possible yield, as demonstrated in studies where various combinations are screened. nih.gov
The following interactive table presents findings on how different solvent and amine catalyst systems can affect product yield in a related enamine formation reaction involving a tosyl group. nih.gov
| Entry | Amine Catalyst | Solvent | Yield (%) |
| 1 | Et₃N | MeCN | 36 |
| 2 | Et₃N | Benzene (B151609) | 19 |
| 3 | Et₃N | Toluene | 86 |
| 4 | DABCO | MeCN | 50 |
| 5 | DABCO | Toluene | 74 |
N-Alkylation Reactions with Dihaloalkanes
An alternative direct approach is the N-alkylation of p-toluenesulfonamide (B41071) with a suitable dihaloalkane, such as 1,3-dibromopropane (B121459). This method forms the N-propyl bond directly. The reaction requires a base strong enough to deprotonate the sulfonamide nitrogen, which has a pKa of around 10, to form the nucleophilic sulfonamide anion. prepchem.com This anion then displaces one of the bromide leaving groups on the 1,3-dibromopropane molecule in a nucleophilic substitution reaction.
To favor mono-alkylation and prevent the formation of the bis-substituted byproduct (1,3-bis(p-tolylsulfonamido)propane), a large excess of the dihaloalkane is typically used. prepchem.com A common procedure involves reacting p-toluenesulfonamide (or a protected version) with a base like sodium ethoxide in ethanol, followed by the addition of excess 1,3-dibromopropane and heating under reflux. prepchem.com
The table below outlines a typical reaction protocol for a similar N-alkylation. prepchem.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |
| N-(p-methoxybenzyloxy)-p-toluenesulfonamide | 1,3-dibromopropane (excess) | Sodium ethoxide | Absolute Ethanol | Reflux with stirring for 2 hours |
Precursor-Based Synthetic Pathways
These methods involve the initial synthesis of an advanced intermediate which is then converted to the final product.
Preparation via N-(3-bromopropyl)phthalimide Intermediates
This pathway is an application of the well-known Gabriel synthesis of primary amines. It is a multi-step process that offers a clean route to the required 3-bromopropan-1-amine precursor, which is subsequently tosylated.
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
The synthesis begins with the N-alkylation of phthalimide (B116566). Typically, potassium phthalimide is reacted with a large excess of 1,3-dibromopropane. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may be facilitated by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) to improve the reaction rate and yield. chemicalbook.com This reaction produces the stable, crystalline intermediate N-(3-bromopropyl)phthalimide in high yield. chemicalbook.comsigmaaldrich.com
A summary of a reported synthesis of this intermediate is provided below. chemicalbook.com
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium phthalimide, 1,3-dibromopropane (4 eq.) | TBAB | DMF | 70 | 2.0 | 88.3 |
Step 2: Conversion to N-(3-bromopropyl)-p-toluenesulfonamide
Once the N-(3-bromopropyl)phthalimide intermediate is synthesized and purified, the phthalimide group is removed to unmask the primary amine. This is most commonly achieved by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) (Ing-Manske procedure). This step cleaves the phthalimide to yield 3-bromopropan-1-amine and the phthalhydrazide (B32825) byproduct, which precipitates out of solution and can be easily removed by filtration.
The resulting 3-bromopropan-1-amine is then reacted with p-toluenesulfonyl chloride under the conditions described in the sulfonylation of amines (Section 2.1.1) to afford the final product, this compound. This precursor-based approach is often favored when a high-purity starting amine is required for the sulfonylation step.
Synthesis of N-(3-bromopropyl)-N-(t-butyloxycarbonyl)-p-toluenesulfonamide
The synthesis of N-(3-bromopropyl)-N-(t-butyloxycarbonyl)-p-toluenesulfonamide serves as a key example of N-alkylation of a protected sulfonamide. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. nbinno.com The general strategy involves the deprotonation of N-(tert-butoxycarbonyl)-p-toluenesulfonamide followed by alkylation with a suitable electrophile, in this case, 1,3-dibromopropane.
A plausible synthetic pathway is analogous to the N-alkylation of N-(tert-butoxycarbonyl)-p-toluenesulfonamide with other bromoalkanes. orgsyn.org The reaction typically proceeds by treating N-(tert-butoxycarbonyl)-p-toluenesulfonamide with a base, such as potassium carbonate, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.org The base abstracts the acidic proton from the sulfonamide nitrogen, generating a nucleophilic anion. Subsequent dropwise addition of 1,3-dibromopropane to the reaction mixture results in a nucleophilic substitution (SN2) reaction, where the sulfonamide anion displaces one of the bromide ions to form the desired N-C bond. orgsyn.org The reaction is typically stirred at room temperature for several hours to ensure completion. orgsyn.org
Plausible Reaction Scheme:
Deprotonation: N-(tert-butoxycarbonyl)-p-toluenesulfonamide is dissolved in DMF, and potassium carbonate is added. The mixture is stirred to allow for the formation of the corresponding anion. orgsyn.org
Alkylation: 1,3-dibromopropane is added to the suspension. The nucleophilic nitrogen anion attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion. orgsyn.org
Workup: After the reaction is complete, the mixture is typically diluted with a solvent like diethyl ether and washed with water to remove DMF and inorganic salts. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography. orgsyn.org
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental friendliness of sulfonamide synthesis, several advanced techniques have been developed. These methods often lead to shorter reaction times, milder conditions, and higher purity of products.
Phase Transfer Catalysis in Related Syntheses
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). tandfonline.com In the context of synthesizing N-alkylated sulfonamides, PTC offers significant advantages. It facilitates the transfer of the sulfonamide anion from an aqueous or solid phase to an organic phase where the alkylating agent (e.g., 1,3-dibromopropane) is dissolved. researchgate.netnih.gov
Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) and phosphonium (B103445) salts. researchgate.net The catalyst cation pairs with the sulfonamide anion, forming an ion pair that is soluble in the organic phase. This allows the reaction to proceed efficiently at the interface or within the organic phase. The use of PTC can increase reaction yields, reduce cycle times, and allow for the use of less hazardous solvents and inexpensive inorganic bases like potassium hydroxide. tandfonline.comresearchgate.netnih.gov This methodology is highly effective for various N-alkylation reactions. tandfonline.com
Ultrasonic Wave-Assisted Synthesis
The application of ultrasonic waves in organic synthesis is a green chemistry approach that can significantly enhance reaction rates and yields. nih.govbohrium.com Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots of high temperature and pressure. orientjchem.org
In the synthesis of sulfonamides, ultrasound has been shown to be an effective method for N-sulfonylation of amines. nih.govbohrium.com This technique offers several benefits:
Increased Reaction Rate: Sonication can dramatically reduce reaction times, often from hours to minutes. bohrium.comnih.gov
Milder Conditions: Reactions can often be carried out at lower temperatures, sometimes even at room temperature. bohrium.com
Higher Yields and Purity: Ultrasound can lead to cleaner reactions with higher yields of the desired product. bohrium.com
Green Chemistry: The method often uses greener solvents and reduces energy consumption compared to conventional heating. nih.govbohrium.com
For example, a clean and fast methodology for the N-sulfonylation of amines has been developed using a natural and reusable catalyst under ultrasound irradiation at room temperature. bohrium.com
Microwave Irradiation Methods
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reactions. nih.gov Unlike conventional heating, microwave irradiation heats the reaction mixture volumetrically and efficiently, leading to a rapid increase in temperature. This can result in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields. nih.govrasayanjournal.co.in
The synthesis of various sulfonamide derivatives has been successfully achieved using microwave irradiation. organic-chemistry.org For instance, N-alkylation of sulfonamides can be performed under microwave conditions, sometimes in conjunction with phase-transfer catalysts, to achieve high yields in short periods. rasayanjournal.co.inrsc.org The method's key advantages include precise temperature control, reduced side reactions, and suitability for high-throughput synthesis and optimization processes. nih.govmdpi.com
Indium-Catalyzed Sulfonamide Formation
Traditional methods for forming the sulfonamide bond often require harsh conditions or strong bases. An alternative and milder approach involves the use of indium as a catalyst. A facile and efficient indium-catalyzed sulfonylation of amines with sulfonyl chlorides allows for the synthesis of a wide range of sulfonamides in excellent yields. organic-chemistry.org This method is notable for its generality, proving effective for less nucleophilic and sterically hindered anilines. The reaction proceeds under mild, base-free conditions, which helps to avoid side reactions. organic-chemistry.org
Metal-Free Sulfonylation Protocols
In a push towards more sustainable and cost-effective chemistry, several metal-free protocols for the synthesis of sulfonamides have been developed. These methods avoid the use of potentially toxic and expensive metal catalysts. One such approach involves the direct reaction of sulfonamides with secondary amines without any additives, where the amine plays a dual role as a C1 source and an aminating agent. nih.gov Another strategy employs an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines via the oxidative cleavage of an S–N bond in N-hydroxy sulfonamides. rsc.org Additionally, methods for the direct sulfonylation of amines with arylthiols under metal-free conditions have been reported. rsc.org These protocols represent an environmentally friendly and practical alternative to traditional metal-catalyzed syntheses. nih.govacs.org
Summary of Advanced Synthetic Techniques
| Technique | Key Features | Advantages |
| Phase Transfer Catalysis | Utilizes a catalyst (e.g., quaternary ammonium salt) to transfer a reactant between immiscible phases. | Increased reaction rates, use of inexpensive inorganic bases, milder conditions, improved yields. tandfonline.comresearchgate.net |
| Ultrasonic Wave-Assisted Synthesis | Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-energy zones. | Drastically reduced reaction times, higher yields, milder conditions, environmentally friendly ("green chemistry"). nih.govbohrium.comorientjchem.org |
| Microwave Irradiation | Uses microwave energy for rapid and uniform heating of the reaction mixture. | Significant reduction in reaction time, improved yields, fewer side products, suitable for high-throughput synthesis. nih.govrasayanjournal.co.in |
| Indium Catalysis | Employs indium metal as a catalyst for the sulfonylation of amines. | Mild, base-free conditions, high yields, broad substrate scope including sterically hindered amines. organic-chemistry.org |
| Metal-Free Protocols | Utilizes reagents like iodine/TBHP or direct condensation, avoiding metal catalysts. | Environmentally friendly, cost-effective, avoids metal contamination in the final product. nih.govrsc.org |
Elucidation of Reaction Mechanisms Involving N 3 Bromopropyl P Toluenesulfonamide
Nucleophilic Substitution Processes
Nucleophilic substitution reactions are fundamental to the chemistry of N-(3-bromopropyl)-p-toluenesulfonamide, primarily involving the displacement of the bromide ion by a nucleophile or the participation of the sulfonamide nitrogen in nucleophilic attack.
Electrophilic Nature of the Bromopropyl Moiety
The carbon atom bonded to the bromine in the propyl chain of this compound serves as the primary electrophilic center. The high electronegativity of the bromine atom induces a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. This C-Br bond is a key feature in its reactivity profile.
The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. The efficiency of this substitution is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
| Azide (B81097) (N₃⁻) | N-(3-azidopropyl)-p-toluenesulfonamide | DMF, 80 °C |
| Cyanide (CN⁻) | N-(3-cyanopropyl)-p-toluenesulfonamide | DMSO, 90 °C |
| Thiophenoxide (PhS⁻) | N-(3-(phenylthio)propyl)-p-toluenesulfonamide | Ethanol, reflux |
Nucleophilic Reactivity of the Sulfonamide Nitrogen
The nitrogen atom of the p-toluenesulfonamide (B41071) group, while generally considered weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group, can exhibit nucleophilic character under certain conditions. Deprotonation of the sulfonamide N-H with a suitable base significantly enhances its nucleophilicity, transforming it into a potent nucleophile.
This enhanced nucleophilicity is pivotal for intramolecular reactions, where the deprotonated nitrogen can attack the electrophilic carbon of the bromopropyl chain within the same molecule. This process is fundamental to the formation of cyclic structures, as will be discussed in the subsequent section. The acidity of the sulfonamide proton (pKa ≈ 10-11) allows for the use of a variety of bases, such as alkali metal hydroxides or alkoxides, to generate the corresponding anion.
Intramolecular Cyclization Reaction Pathways
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.
Formation of Nitrogen-Containing Heterocycles
Upon treatment with a base, this compound readily undergoes intramolecular nucleophilic substitution to form N-tosylazetidine, a four-membered nitrogen-containing heterocycle. This reaction is a classic example of an intramolecular Williamson ether synthesis-type reaction applied to nitrogen heterocycles.
The general mechanism involves:
Deprotonation of the sulfonamide nitrogen by a base to form the corresponding anion.
Intramolecular attack of the resulting nucleophilic nitrogen on the electrophilic carbon bearing the bromine atom.
Displacement of the bromide ion to form the cyclic product.
This methodology can be extended to synthesize larger rings by using homologous N-(ω-bromoalkyl)-p-toluenesulfonamides. For instance, N-(4-bromobutyl)-p-toluenesulfonamide and N-(5-bromopentyl)-p-toluenesulfonamide can be cyclized to form N-tosylpyrrolidine (a five-membered ring) and N-tosylpiperidine (a six-membered ring), respectively.
Table 2: Intramolecular Cyclization to Form N-Tosyl Heterocycles
| Starting Material | Product | Ring Size |
| This compound | N-Tosylazetidine | 4 |
| N-(4-bromobutyl)-p-toluenesulfonamide | N-Tosylpyrrolidine | 5 |
| N-(5-bromopentyl)-p-toluenesulfonamide | N-Tosylpiperidine | 6 |
Cascade Ring Expansion Mechanisms (e.g., Conjugate Addition Ring Expansion, CARE)
While direct involvement of this compound in Conjugate Addition Ring Expansion (CARE) is not extensively documented, the underlying principles can be applied to its derivatives. The CARE methodology typically involves the reaction of a nucleophile with a cyclic system that can undergo ring opening and subsequent ring expansion.
In a hypothetical scenario, a derivative of this compound could be envisioned to participate in a cascade reaction. For example, if the tosyl group were replaced with a moiety capable of initiating a conjugate addition, subsequent intramolecular cyclization could lead to more complex heterocyclic systems. Such cascade reactions are powerful tools in organic synthesis for building molecular complexity in a single step.
Radical Reactions and Intermediates
The involvement of this compound in radical reactions is less common than its ionic pathways but represents an area of potential synthetic utility. Radical reactions are typically initiated by the homolytic cleavage of a weak bond, and the C-Br bond in the subject compound can undergo such cleavage under appropriate conditions.
Homolytic cleavage of the carbon-bromine bond would generate a propyl radical tethered to the p-toluenesulfonamide group. This radical intermediate could then participate in various radical-mediated transformations, such as intramolecular cyclization onto an unsaturated bond, if present in the molecule, or intermolecular addition reactions.
The generation of the initial radical can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent (e.g., tributyltin hydride), or through photoredox catalysis. Tin-free methods utilizing visible light photoredox catalysis have emerged as milder and more environmentally friendly alternatives for initiating such radical cyclizations. rsc.org
While specific examples detailing the radical reactions of this compound are not prevalent in the literature, the principles of radical chemistry suggest its potential as a precursor for radical-mediated cyclizations to form nitrogen-containing heterocycles, offering an alternative to the more common ionic pathways.
Intramolecular Radical Aromatic Substitution
This compound and its derivatives are effective substrates for intramolecular radical aromatic substitution reactions, often mediated by radical initiators like tributyltin hydride (Bu3SnH) and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). semanticscholar.orgatu.ie In these reactions, a radical is first generated at the carbon bearing the bromine atom. This is typically achieved by the abstraction of the bromine atom by a tin radical, generated from Bu3SnH.
The resulting alkyl radical can then undergo an intramolecular cyclization by attacking an aromatic ring, if one is suitably positioned. For instance, in derivatives of this compound where the tosyl group is replaced by an indole (B1671886) or a similar aromatic system, the propyl radical can attack the aromatic ring to form a new carbon-carbon bond, leading to the formation of fused ring systems. semanticscholar.orgatu.ie This process, a form of homolytic aromatic substitution, results in a π-radical intermediate which is then rearomatized, often by losing a hydrogen atom. researchgate.net The efficiency of these cyclizations can be lower for forming five- and seven-membered rings compared to six-membered rings, with competing hydrogen abstraction from the solvent or other sources being a potential side reaction. semanticscholar.orgresearchgate.net
Below is a table showing typical yields for Bu3SnH-mediated radical cyclizations of related bromo-precursors, illustrating the feasibility of forming different ring sizes.
| Substrate Type | Ring Size Formed | Yield of Cyclized Product | Yield of Reduced Product | Reference |
| 1-[ω-(2-Bromocyclopropyl)alkyl]-1H-indole-3-carbaldehyde | 5-membered | ~55% | Variable | atu.ie |
| 1-[(2-bromocyclopropyl)alkyl]-1H-indole-3-carbaldehyde | 7-membered | 53% | 29% | semanticscholar.org |
This table presents data for analogous systems to illustrate the general outcomes of such reactions.
Generation and Reactivity of Nitrogen-Centered Radicals
While the C-Br bond is the more common site for radical initiation, the N-S bond in the p-toluenesulfonamide moiety can also be a source of nitrogen-centered radicals (NCRs) under specific conditions, particularly through photoredox catalysis. nih.govresearchgate.net The generation of NCRs has become more accessible under mild, visible-light-mediated conditions. researchgate.netbohrium.com These highly reactive species can participate in various synthetic transformations. nih.govrsc.orgrsc.org
Once generated from a precursor like this compound, the nitrogen-centered radical can exhibit several modes of reactivity:
Intramolecular Cyclization: If the molecule contains an accessible π-system, the NCR can add intramolecularly to form N-heterocycles. researchgate.netbohrium.com
Intramolecular Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from another part of the molecule, often leading to remote functionalization. bohrium.com
Intermolecular Addition: NCRs can add to external π-systems like alkenes, leading to amination products. bohrium.comnih.gov
Halogen Transfer Dynamics
Halogen transfer is a key process in Atom Transfer Radical Cyclization (ATRC), a powerful method for forming cyclic compounds. preprints.org In the context of this compound, the bromine atom is central to these dynamics. ATRC is typically catalyzed by transition metal complexes, such as those of ruthenium or copper, which can reversibly transfer a halogen atom to an organic radical. preprints.orgmetu.edu.tr
The general mechanism proceeds as follows:
A metal catalyst in a lower oxidation state abstracts the bromine atom from this compound, generating an alkyl radical and the metal complex in a higher oxidation state.
The alkyl radical undergoes an intramolecular cyclization onto a tethered π-system (if present).
The newly formed radical is then trapped by the oxidized metal complex, which transfers the halogen back, regenerating the catalyst and forming the final halogenated cyclic product. preprints.org
This process is highly efficient and atom-economical. preprints.org A related mechanism, Halogen Atom Transfer (XAT), can also occur, particularly under visible-light photoredox conditions, where a photocatalyst facilitates the generation of the initial radical, which then propagates through a radical chain process involving halogen atom transfer. rsc.org
Catalytic Activation and Mediation
This compound serves as a key substrate in various catalytic systems, where its different functional groups are activated to form new chemical bonds.
Sulfonamide Derivatives as Promoters in Bond Activation
The sulfonamide group plays a crucial directing role in the reactions of this compound. While not a catalyst itself, its electronic and steric properties influence the reactivity of the molecule once a radical is formed. For instance, in palladium-catalyzed reactions, the nitrogen atom of the sulfonamide can act as a directing group, guiding a catalyst to a specific C-H bond for activation and subsequent functionalization.
In radical reactions, the electron-withdrawing nature of the tosyl group can influence the stability of radical intermediates and the regioselectivity of cyclization events. By being part of the tether connecting the radical precursor (the bromopropyl group) and the potential radical acceptor, the sulfonamide moiety enforces a specific spatial arrangement, thereby promoting the desired intramolecular bond formation over competing intermolecular reactions.
Role in Palladium-Catalyzed Transformations
Palladium catalysts are widely used for C-C and C-N bond formation, and molecules like this compound are relevant to these transformations. researchgate.net One of the most prominent palladium-catalyzed reactions is the Mizoroki-Heck reaction, which typically couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org While the alkyl bromide in this compound is less reactive in traditional Heck couplings than aryl halides, related transformations for alkyl halides do exist. nih.gov
More directly, palladium catalysis is a key method for the synthesis of N-aryl-p-toluenesulfonamides through the N-arylation of p-toluenesulfonamide with aryl halides. nih.gov Conversely, the this compound structure could be assembled or further functionalized using palladium catalysis. For example, the tosyl-protected amino group can be coupled with aryl bromides or chlorides. nih.gov The development of N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency of these coupling reactions, allowing them to proceed under milder conditions. nih.gov
The table below summarizes conditions for a typical palladium-catalyzed Heck reaction, which could be adapted for transformations involving similar substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)2 / NHC Precursor | K2CO3 | DMF/H2O | 80 | nih.gov |
| Pd(OAc)2 / PPh3 | Et3N | Acetonitrile (B52724) | 100 | wikipedia.org |
| Palladacycle Complex | K2CO3 | NMP | 130 | organic-chemistry.org |
This table provides examples of general Heck reaction conditions.
Strategic Synthetic Applications of N 3 Bromopropyl P Toluenesulfonamide As a Core Building Block
Construction of Complex Molecular Architectures
The unique structural attributes of N-(3-bromopropyl)-p-toluenesulfonamide make it an ideal starting material for the synthesis of complex molecules, including macrocycles and other tailored molecular designs. The presence of two distinct reactive sites within the same molecule provides a powerful tool for medicinal and materials chemists.
The synthesis of nitrogen-containing macrocycles and medium-sized rings is a significant challenge in organic chemistry, often due to unfavorable enthalpic and entropic factors during the cyclization step. researchgate.netacs.orgacs.orgnih.govnih.gov However, the well-defined three-carbon chain of this compound provides a rigid and predictable building block for the construction of these complex cyclic systems. prepchem.comgoogle.comgoogle.comnih.govorganic-chemistry.orgnih.govresearchgate.net
One common strategy involves the initial alkylation of a suitable nucleophile with this compound, followed by a subsequent intramolecular cyclization. The p-toluenesulfonamide (B41071) group can serve as a precursor to a secondary amine, which can then participate in the ring-closing reaction. The tosyl group can be removed under reductive conditions to furnish the desired macrocycle.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) |
| N,N'-ditosyl-1,5-diaminopentane | This compound | K2CO3, DMF, 80 °C | 1,5,9-tritosyl-1,5,9-triazacyclododecane | 65 |
| N,N'-ditosyl-1,6-diaminohexane | This compound | Cs2CO3, CH3CN, reflux | 1,6,10-tritosyl-1,6,10-triazacyclotridecane | 58 |
| N,N'-ditosyl-1,7-diaminoheptane | This compound | NaH, THF, reflux | 1,7,11-tritosyl-1,7,11-triazacyclotetradecane | 62 |
The p-toluenesulfonamide moiety of this compound offers a versatile handle for further derivatization, allowing for the synthesis of molecules with tailored properties. The sulfonamide nitrogen can be alkylated or arylated, and the tosyl group itself can be modified or replaced to fine-tune the electronic and steric characteristics of the final product.
This derivatization capability is particularly valuable in drug discovery and materials science, where precise control over molecular structure is essential for optimizing biological activity or material properties. For instance, the introduction of specific functional groups can enhance binding affinity to a biological target or alter the photophysical properties of a molecule.
| Starting Material | Reagent | Reaction Conditions | Product | Application |
| This compound | 4-methoxybenzylamine | K2CO3, CH3CN, reflux | N-(3-(4-methoxybenzylamino)propyl)-p-toluenesulfonamide | Intermediate for biologically active compounds |
| This compound | Sodium azide (B81097) | DMF, 80 °C | N-(3-azidopropyl)-p-toluenesulfonamide | Precursor for click chemistry reactions |
| This compound | Phenol | K2CO3, acetone, reflux | N-(3-phenoxypropyl)-p-toluenesulfonamide | Building block for polymers and materials |
Functional Group Interconversions
Beyond its use in constructing complex scaffolds, this compound is a valuable reagent for a variety of functional group interconversions, including amination, alkylation, and ring-opening reactions.
The p-toluenesulfonamide group can be considered a protected form of a primary amine. Following the use of the bromopropyl group in a desired transformation, the tosyl group can be cleaved under reductive conditions to reveal a primary amine. This two-step process, involving initial alkylation followed by deprotection, provides a reliable method for the introduction of a 3-aminopropyl moiety.
Furthermore, derivatives of this compound can be employed in various amination reactions. For example, conversion of the bromide to an azide, followed by reduction, offers an alternative route to the corresponding amine.
| Substrate | Reaction Sequence | Product | Overall Yield (%) |
| Benzylamine | 1. This compound, K2CO3, CH3CN; 2. HBr, phenol | N-(3-aminopropyl)benzylamine | 75 |
| Morpholine | 1. This compound, Et3N, THF; 2. Na/naphthalene | 4-(3-aminopropyl)morpholine | 80 |
| Aniline | 1. This compound, NaH, DMF; 2. SmI2 | N-(3-aminopropyl)aniline | 70 |
The primary function of the bromopropyl group in this compound is to act as an electrophile in alkylation reactions. researchgate.net It readily reacts with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce the N-tosyl-3-aminopropyl group. jmaterenvironsci.comnih.govwikipedia.orgnih.govmdpi.com This reaction is typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the substitution reaction.
The p-toluenesulfonamide group often enhances the reactivity of the alkyl bromide through electronic effects and can also serve as a protecting group for the resulting amine, preventing over-alkylation. google.comresearchgate.net
| Nucleophile | Base | Solvent | Product | Yield (%) |
| Indole (B1671886) | NaH | DMF | 1-(3-(p-toluenesulfonamido)propyl)-1H-indole | 85 |
| 4-mercaptophenol | K2CO3 | Acetone | 4-((3-(p-toluenesulfonamido)propyl)thio)phenol | 92 |
| Piperidine | Et3N | CH3CN | 1-(3-(p-toluenesulfonamido)propyl)piperidine | 88 |
Donor-acceptor cyclopropanes are known to undergo ring-opening reactions in the presence of suitable nucleophiles and a Lewis acid catalyst. researchgate.netacs.orgacs.org The sulfonamide nitrogen of this compound, after conversion to its corresponding amine or in its anionic form, can act as a nucleophile to initiate the ring-opening of activated cyclopropanes. nih.gov This reaction typically proceeds via a 1,3-addition pathway, leading to the formation of functionalized acyclic products.
This methodology provides a powerful tool for the stereoselective synthesis of complex acyclic molecules containing both amino and other functional groups, which are valuable intermediates in organic synthesis.
| Cyclopropane Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)3 | CH2Cl2, rt | Diethyl 2-(1-phenyl-3-(p-toluenesulfonamido)propyl)malonate | 78 |
| Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Sc(OTf)3 | Toluene, 60 °C | Dimethyl 2-(1-(4-methoxyphenyl)-3-(p-toluenesulfonamido)propyl)malonate | 81 |
| Di-tert-butyl 2-methylcyclopropane-1,1-dicarboxylate | Cu(OTf)2 | Dioxane, 80 °C | Di-tert-butyl 2-(1-methyl-3-(p-toluenesulfonamido)propyl)malonate | 75 |
Role in Protecting Group Chemistry
The p-toluenesulfonamide (tosyl) group, a key feature of this compound, plays a significant role in synthetic organic chemistry as a protecting group for primary and secondary amines. Its widespread use is attributed to its stability under a variety of reaction conditions.
Utilization of the p-Toluenesulfonamide (Tosyl) Group as a Nitrogen Protecting Group
The tosyl group is a robust protecting group for amines, valued for its stability across a wide range of chemical transformations. It is typically introduced by reacting a primary or secondary amine with p-toluenesulfonyl chloride in the presence of a base. This stability makes it a reliable choice in multi-step syntheses where other protecting groups might be too labile.
The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the protected nitrogen atom. This property is advantageous as it prevents unwanted side reactions of the amine functionality. Furthermore, the presence of the tosyl group can influence the stereochemical outcome of reactions at adjacent centers.
Methodologies for Tosyl Group Deprotection
Commonly employed methods for the cleavage of the N-tosyl bond include:
Reductive Cleavage: Strong reducing agents are frequently used for tosyl group removal. Reagents such as sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide have proven effective. For instance, a mild deprotection method for primary N-(p-toluenesulfonyl) amides involves activation with a trifluoroacetyl group followed by reductive cleavage with samarium diiodide at low temperatures.
Acidic Hydrolysis: Concentrated strong acids, such as hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid, can be used to cleave the sulfonamide bond. However, these harsh acidic conditions can be incompatible with sensitive functional groups within the molecule.
Electrochemical Methods: Electrochemical reduction offers a milder alternative for the deprotection of tosylamides. These methods can be performed under neutral conditions, thus preserving acid- or base-labile functionalities.
The following table summarizes various methodologies for the deprotection of the tosyl group:
| Deprotection Method | Reagents | Conditions | Substrate Scope |
|---|---|---|---|
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | Low temperature (-78 °C), often preceded by N-activation | Effective for primary N-tosylamides |
| Acidic Hydrolysis | Hydrobromic Acid (HBr) in Acetic Acid | Elevated temperatures | Can be harsh and may not be suitable for sensitive substrates |
| Acidic Hydrolysis | Trifluoromethanesulfonic Acid | Near-stoichiometric amounts | Effective for neutral or electron-deficient N-arylsulfonamides |
| Electrochemical Reduction | Platinum cathode, Magnesium anode, arene mediator | Constant current electrolysis, neutral and mild conditions | Good for N,N-disubstituted p-toluenesulfonamides |
Precursor in Reagent and Catalyst Development
The bifunctional nature of this compound, featuring a reactive bromopropyl group and a tosylamide moiety, suggests its potential as a precursor for the development of specialized reagents and catalysts. The bromine atom can serve as a handle for nucleophilic substitution, allowing the molecule to be tethered to other chemical entities, while the sulfonamide nitrogen can act as a ligand or a hydrogen-bond donor.
While the direct application of this compound as a precursor in widely documented catalyst or reagent synthesis is not extensively reported in the reviewed literature, the broader class of functionalized sulfonamides has seen use in catalyst design. For example, bifunctional amino sulfonamides have been developed as effective organocatalysts in asymmetric synthesis. These catalysts often utilize the sulfonamide group to activate substrates through hydrogen bonding.
The structure of this compound provides a framework that could potentially be elaborated into catalysts for various organic transformations. The propyl linker offers flexibility, and the terminal bromide allows for covalent attachment to solid supports or larger molecular architectures, which could be advantageous in creating heterogeneous or recyclable catalyst systems. Further research in this area could lead to the development of novel reagents and catalysts derived from this versatile building block.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For N-(3-bromopropyl)-p-toluenesulfonamide, the expected signals are consistent with its structure, showing distinct peaks for the aromatic protons of the tosyl group, the aliphatic protons of the bromopropyl chain, and the methyl group protons.
The aromatic protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system). The protons ortho to the sulfonyl group are deshielded and appear further downfield compared to the protons meta to the group. The methylene (B1212753) protons of the propyl chain show characteristic triplet and multiplet patterns due to spin-spin coupling with adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~7.75 | Doublet | ~8.2 | 2H, Aromatic (protons ortho to SO₂) |
| ~7.35 | Doublet | ~8.0 | 2H, Aromatic (protons meta to SO₂) |
| ~5.10 | Triplet (broad) | ~6.0 | 1H, -NH- |
| ~3.43 | Triplet | ~6.5 | 2H, -CH₂-Br |
| ~3.15 | Quartet | ~6.7 | 2H, -NH-CH₂- |
| ~2.43 | Singlet | N/A | 3H, Ar-CH₃ |
Note: Data are predicted based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show signals for the aromatic carbons, the methyl carbon, and the three distinct carbons of the propyl chain. The carbon attached to the bromine atom and the carbon attached to the nitrogen atom are typically shifted downfield due to the electronegativity of these heteroatoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~143.5 | Aromatic C (quaternary, C-SO₂) |
| ~136.8 | Aromatic C (quaternary, C-CH₃) |
| ~129.7 | Aromatic CH (meta to SO₂) |
| ~127.1 | Aromatic CH (ortho to SO₂) |
| ~42.0 | -NH-CH₂- |
| ~32.5 | -CH₂-CH₂-CH₂- |
| ~30.5 | -CH₂-Br |
Note: Data are predicted based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The mass spectrum of this compound (C₁₀H₁₄BrNO₂S) is expected to show a characteristic molecular ion peak. Due to the presence of bromine, the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation pathways for this molecule under electron ionization would likely involve:
Cleavage of the S-N bond: This is a common fragmentation for sulfonamides, which would yield the stable p-toluenesulfonyl cation at m/z 155 and a fragment corresponding to the N-(3-bromopropyl) radical.
Loss of the bromine radical: This would result in a cation at [M-Br]⁺.
Formation of the tropylium (B1234903) ion: Cleavage of the aryl-sulfur bond can lead to the formation of the tolyl cation, which can rearrange to the highly stable tropylium ion at m/z 91.
Alpha-cleavage: Fragmentation of the propyl chain adjacent to the nitrogen or bromine atoms.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 291/293 | [M]⁺ (Molecular Ion) |
| 212 | [M-Br]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ |
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be from the sulfonamide group, specifically the strong asymmetric and symmetric stretching vibrations of the S=O bonds. Other significant absorptions include C-H stretching for both aromatic and aliphatic parts of the molecule, and the C-Br stretch in the fingerprint region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3280 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| ~3070 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1340 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |
| ~1160 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |
Fourier-Transform Raman (FT-Raman) Spectroscopy
The key functional groups in this compound include the p-substituted benzene ring, the sulfonamide group (-SO₂NH-), the alkyl chain (-CH₂-), and the carbon-bromine bond (C-Br). Each of these groups exhibits characteristic vibrations at specific Raman shifts.
A summary of the expected FT-Raman spectral bands for this compound is presented in the table below.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3070 | C-H stretching | Aromatic Ring |
| ~2935 | CH₂ symmetric and asymmetric stretching | Alkyl Chain |
| ~1600 | C=C stretching | Aromatic Ring |
| ~1380 | SO₂ asymmetric stretching | Sulfonamide |
| ~1160 | SO₂ symmetric stretching | Sulfonamide |
| ~1095 | Ring breathing | p-substituted benzene |
| ~815 | C-H out-of-plane bending | p-substituted benzene |
| ~710 | C-S stretching | Toluene group |
| ~570 | C-Br stretching | Alkyl Halide |
These predicted values are based on established correlations between molecular vibrations and Raman spectra for similar organic compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₁₀H₁₄BrNO₂S.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (C, H, N, S, Br, O). These calculated values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.
The table below summarizes the calculated elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 41.10 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 4.84 |
| Bromine | Br | 79.90 | 1 | 79.90 | 27.35 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.80 |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.95 |
| Sulfur | S | 32.07 | 1 | 32.07 | 10.98 |
| Total | 292.22 | 100.00 |
Experimental values from elemental analysis of a pure sample of this compound would be expected to closely match these calculated percentages, typically within a ±0.4% deviation.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to theoretical studies of sulfonamide derivatives, utilizing methods like B3LYP with various basis sets to explore molecular properties. researchgate.netijaers.com
Prediction of Reaction Pathways and Energetics
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and transition states. For a molecule like N-(3-bromopropyl)-p-toluenesulfonamide, DFT could be used to predict the pathways and energetics of reactions such as nucleophilic substitution at the brominated carbon or reactions involving the sulfonamide group.
For instance, in the study of related systems, DFT has been used to explore reaction mechanisms, providing insights into the feasibility of different pathways based on their calculated activation energies. mdpi.comacs.orgacs.org A theoretical approach to studying conjugated sulfonamides has been used to examine their effects on redox potential and other thermodynamical properties, which are crucial for understanding their reactivity. diva-portal.org
Transition State Characterization
The characterization of transition states is a key aspect of understanding reaction kinetics. DFT calculations can pinpoint the geometry of a transition state and its associated energy, which corresponds to the activation energy of the reaction. For this compound, identifying the transition states for its potential reactions would provide critical information about the reaction rates and the factors that influence them. For example, DFT could be used to model the transition state of an intramolecular cyclization reaction to form a heterocyclic compound.
Conformational Preferences and Analysis
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. DFT can be used to perform a conformational analysis of this compound to identify its most stable conformers. This is achieved by calculating the energies of different spatial arrangements of the atoms, which are generated by rotating around single bonds.
In a study on p-toluenesulfonamide (B41071), a potential energy surface scan was conducted to identify the most stable conformer, and its structural parameters were derived from geometry optimization. researchgate.net For alkylimino-substituted sulfonamides, DFT calculations have shown that the formation of an intramolecular hydrogen bond, leading to a "closed" conformation, is thermodynamically favored. acs.org Such analyses for this compound would involve exploring the rotation around the C-C bonds of the propyl chain and the N-S bond to determine the lowest energy structures.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density of a molecule to partition it into atomic basins. nih.gov This analysis provides insights into the nature of chemical bonds and intermolecular interactions.
For sulfonamides, QTAIM analysis can be employed to study various intramolecular interactions. researchgate.net By analyzing the topological properties of the electron density at bond critical points (BCPs), one can characterize the strength and nature of covalent and non-covalent bonds. For example, a study on sulfonamide-substituted silatranes used QTAIM to investigate the nature of N→Si and N-Si bonds. mdpi.com In the context of this compound, QTAIM could be used to characterize the C-Br, C-S, and S-N bonds, as well as any intramolecular hydrogen bonds that may be present in certain conformations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled "donor" and empty "acceptor" orbitals within a molecule. This provides a quantitative measure of hyperconjugative and charge transfer interactions, which contribute to molecular stability.
In studies of p-toluenesulfonamide and its derivatives, NBO analysis has been used to explain the stability arising from intramolecular interactions. researchgate.net For example, NBO analysis can identify significant donor-acceptor interactions, such as those between lone pair orbitals and antibonding orbitals (e.g., n→σ* or n→π*), and quantify their stabilization energies. A detailed molecular picture and the interactions within sulfonamides can be obtained from NBO analysis. ijaers.com For this compound, NBO analysis would be valuable in understanding the electronic interactions between the toluenesulfonyl group, the propyl chain, and the bromine atom.
Below is an example of NBO analysis data for a related sulfonamide, illustrating the types of interactions that can be quantified.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O1 | σ(S2-N3) | 2.85 |
| LP(1) O1 | σ(S2-C4) | 0.98 |
| LP(1) N3 | σ(S2-O1) | 0.52 |
| σ(C4-C5) | σ(S2-N3) | 1.23 |
Note: This is representative data for a generic sulfonamide and not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ijaers.com
The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In sulfonamides, the regions of negative electrostatic potential are typically localized on the sulfonyl oxygen atoms and the nitrogen atom, while positive potential is found around the hydrogen atoms. ijaers.comresearchgate.net
For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom, making them sites for interaction with electrophiles or hydrogen bond donors. The area around the bromine atom and the hydrogen atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding its intermolecular interactions and chemical reactivity. dntb.gov.ua
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, a qualitative analysis would suggest the following:
HOMO: The electron density of the HOMO is likely concentrated around the electron-rich parts of the molecule. This would include the p-toluenesulfonamide group, specifically the aromatic ring and the oxygen and nitrogen atoms, which possess lone pairs of electrons.
LUMO: The LUMO's electron density is expected to be located on the electron-deficient sites, which are susceptible to nucleophilic attack. In this molecule, a significant portion of the LUMO is likely centered on the propyl chain, particularly the carbon atom bonded to the highly electronegative bromine atom (C-Br bond), representing the site for accepting electrons in a substitution reaction.
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The HOMO-LUMO gap provides insight into the molecule's polarizability and its ability to participate in chemical reactions. Quantum chemical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(d,p), would be employed to calculate the precise energies of these orbitals and visualize their spatial distribution.
While specific calculated values for this compound are not available in the reviewed literature, a hypothetical data table derived from such a DFT calculation would resemble the following for illustrative purposes.
Illustrative Data Table: Calculated Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |
Note: The values in this table are placeholders to illustrate the format of data obtained from computational analysis. Specific experimental or calculated data for this compound is not available.
Development and Application of Computational Models for Reaction Prediction
Computational models are powerful tools for predicting the course and outcome of chemical reactions, providing insights that can guide experimental work. These models can predict reaction mechanisms, transition states, and the relative energies of reactants, products, and intermediates.
For a molecule like this compound, a primary area of interest is its reactivity as an alkylating agent in nucleophilic substitution reactions, where the bromide ion acts as a leaving group. Computational models, particularly those based on DFT, can be developed to predict the feasibility and kinetics of its reactions with various nucleophiles.
The process would involve:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), the nucleophile, the transition state, and the final product are computationally optimized to find their lowest energy conformations.
Reaction Pathway Mapping: By mapping the potential energy surface, the entire reaction pathway can be visualized, confirming the mechanism of the reaction.
These models can be applied to predict how changes in the nucleophile, solvent, or reaction conditions will affect the reaction outcome. For instance, a computational study could compare the activation energies for the reaction of this compound with a series of different nucleophiles (e.g., amines, thiols, carboxylates) to predict which reaction would proceed fastest.
Illustrative Data Table: Predicted Reaction Parameters
| Reactant | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| This compound | Ammonia | Value | Value |
| This compound | Methanethiol | Value | Value |
| This compound | Acetate | Value | Value |
Note: This table is a hypothetical representation of results from a predictive computational model. Specific predictive models for this compound were not found in the searched literature.
The development and application of such models provide invaluable atomic-level understanding of chemical processes, accelerating the discovery and optimization of new synthetic routes.
Future Research Directions and Emerging Methodologies
Innovations in Synthetic Strategies for N-(3-bromopropyl)-p-toluenesulfonamide
Traditional synthesis of this compound often involves the reaction of p-toluenesulfonamide (B41071) with 1,3-dibromopropane (B121459). While effective, emerging methodologies focus on improving reaction conditions, yields, and environmental impact. Future innovations are expected to center on advanced energy sources and catalytic systems to streamline the manufacturing process.
One promising area is the application of microwave-assisted synthesis. hilarispublisher.com This technique can significantly reduce reaction times and energy consumption compared to conventional heating. hilarispublisher.com Another innovative approach involves the use of phase-transfer catalysis, which can enhance reaction rates and yields in biphasic systems, potentially allowing for the use of more environmentally friendly solvents. researchgate.net Research into these areas could provide more efficient and scalable routes to this compound. Studies on the synthesis of related compounds, such as N-(3-bromopropyl)phthalimide, have demonstrated the successful application of methods including ultrasonic waves and microwave radiation, suggesting their potential viability for the target compound as well. researchgate.net
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Conventional Heating | Well-established and understood protocols. | Optimization of solvent and base combinations. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. hilarispublisher.com | Solvent screening, power and temperature optimization, scalability studies. |
| Ultrasonic Wave Irradiation | Enhanced mass transfer and reaction rates through acoustic cavitation. researchgate.net | Frequency and power optimization, investigation of solvent effects. |
| Phase-Transfer Catalysis | Facilitates reactions between reactants in immiscible phases, can avoid harsh solvents. researchgate.net | Screening of catalysts, optimization of solvent systems, kinetic analysis. |
Exploration of Novel Reaction Classes and Transformations
This compound is a bifunctional molecule, featuring a nucleophilic sulfonamide group (after deprotonation) and an electrophilic bromopropyl chain. While its primary use is as an alkylating agent for introducing a tosyl-protected aminopropyl group, future research will likely explore more complex transformations that leverage its dual reactivity.
The exploration of novel palladium-catalyzed multicomponent reactions represents a significant frontier. For instance, p-toluenesulfonamide itself has been used in palladium-catalyzed reactions to form complex amine products, indicating the potential for this compound to participate in similar catalytic cycles to construct novel molecular architectures. researchgate.net Furthermore, the bromide moiety can be a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under transition-metal catalysis. The development of one-pot reactions where both the sulfonamide nitrogen and the alkyl bromide react sequentially or in a concerted fashion could lead to the rapid synthesis of complex heterocyclic structures, such as substituted piperidines or azepanes.
Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling to elucidate the intricate pathways of reactions involving this compound.
Experimental approaches may include in-situ spectroscopic monitoring (e.g., ReactIR, in-situ NMR) to identify and characterize transient intermediates and transition states. Kinetic studies will remain vital for determining reaction orders and activation parameters. nih.gov These experimental findings can be powerfully complemented by computational chemistry. researchgate.net Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, predict the structures of transition states, and explain observed regioselectivity and stereoselectivity. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) can provide detailed insights into intramolecular interactions and bonding changes throughout a reaction. researchgate.net This integrated approach has been successfully applied to study p-toluenesulfonamide and its derivatives, providing a robust framework for future mechanistic investigations. researchgate.net
Table 2: Integrated Approaches for Mechanistic Studies
| Approach | Techniques | Insights Gained |
|---|---|---|
| Experimental | In-situ Spectroscopy (FT-IR, NMR), Kinetic Analysis, Isotope Labeling | Identification of intermediates, reaction rates, validation of proposed pathways. nih.gov |
| Computational | DFT Calculations, Transition State Modeling, NBO/QTAIM Analysis | Reaction energy profiles, structural parameters of transition states, electronic interactions. researchgate.net |
| Integrated | Correlating experimental kinetic data with calculated energy barriers. | Validated, high-resolution understanding of reaction mechanisms and selectivity. |
Integration into Sustainable and Green Chemistry Protocols
The principles of green chemistry are fundamentally reshaping the landscape of chemical synthesis and manufacturing. acs.orgmdpi.com Future research on this compound will undoubtedly focus on integrating its synthesis and application into more sustainable frameworks.
Key areas for improvement include:
Safer Solvents: A primary goal is the replacement of hazardous solvents like DMF with greener alternatives such as ethyl acetate, bio-based solvents, or even water. unibo.itjddhs.com
Energy Efficiency: Adopting energy-efficient techniques like microwave-assisted synthesis or flow chemistry can significantly reduce the carbon footprint of chemical processes. hilarispublisher.comjddhs.com
Atom Economy and Waste Reduction: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. hilarispublisher.com This involves favoring catalytic reactions over stoichiometric ones and minimizing the use of protecting groups and other derivatives. researchgate.net
Renewable Feedstocks: While challenging for this specific molecule, a long-term goal in green chemistry is to derive starting materials from renewable resources rather than petrochemicals. researchgate.netresearchgate.net
The environmental impact of a process can be quantified using metrics like Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. unife.it Future synthetic routes and applications for this compound will be increasingly evaluated based on their ability to achieve a low PMI, signifying a more sustainable and efficient process. unibo.it
Table 3: Green Chemistry Strategies for this compound
| Green Chemistry Principle | Application to Synthesis & Use |
|---|---|
| Waste Prevention | Developing one-pot syntheses and high-yield reactions to minimize byproduct formation. researchgate.net |
| Atom Economy | Designing catalytic addition reactions rather than substitution reactions that generate salt waste. hilarispublisher.com |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with water, supercritical CO₂, or biodegradable solvents. mdpi.comjddhs.com |
| Design for Energy Efficiency | Utilizing microwave or flow reactors to reduce energy consumption and reaction times. jddhs.com |
| Use of Catalysis | Employing recyclable heterogeneous or biocatalysts to reduce waste and improve efficiency. mdpi.comjddhs.com |
Q & A
Basic: How can researchers optimize the synthesis yield of N-(3-bromopropyl)-p-toluenesulfonamide?
Answer:
Key factors for optimizing synthesis include:
- Catalyst selection : Tetrabutylammonium bromide (TBAB) improves reaction efficiency in polar aprotic solvents like DMF, as shown in analogous syntheses (e.g., 88.3% yield for N-(3-bromopropyl)phthalimide using TBAB) .
- Reaction conditions : Elevated temperatures (70°C) and extended reaction times (2–72 hours) enhance intermediate formation, though prolonged heating may reduce selectivity .
- Purification : Flash chromatography with gradient solvent systems (e.g., toluene/EtOAc or pentane/EtOAc) effectively isolates the product while minimizing impurities .
Advanced: How can conformational isomerism in this compound affect NMR interpretation?
Answer:
Conformational equilibria in solution (e.g., slow interconversion between rotamers) lead to split or broadened NMR signals. For example, N-(but-2-enyl) derivatives exhibit dual conformations detectable via:
- Variable-temperature (VT) NMR : Cooling the sample slows equilibria, resolving distinct peaks for each conformer .
- 2D NMR techniques : COSY or NOESY can map spatial relationships between protons in different conformers .
- Dynamic NMR simulation : Fitting line-shape changes across temperatures quantifies rotational energy barriers (ΔG‡) .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
Flash chromatography is standard, with solvent polarity tailored to compound solubility:
| Solvent System | Application | Example |
|---|---|---|
| Toluene/EtOAc (80:20) | Separates nonpolar byproducts | Isolation of morpholine adducts |
| Pentane/EtOAc (20:80) | Resolves polar intermediates | Purification of bromophenyl derivatives |
| For challenging separations, preparative HPLC with C18 columns and acetonitrile/water gradients may improve resolution. |
Advanced: What mechanistic insights govern bromination reactions involving this compound?
Answer:
The compound’s bromopropyl group can participate in radical or electrophilic bromination:
- Radical pathways : N-Bromosuccinimide (NBS) generates bromine radicals under light, enabling allylic or vinylic bromination (e.g., stereoselective aminobromination of cyclopropanes) .
- Electrophilic substitution : The sulfonamide’s electron-withdrawing effect directs bromine to β-positions in alkenes or aromatic systems .
Kinetic studies (e.g., monitoring by IR or UV-vis) and isotopic labeling (e.g., D/H exchange) can distinguish mechanisms .
Basic: How is this compound characterized spectroscopically?
Answer:
Critical spectral markers include:
- IR : Sulfonyl S=O stretches (1354–1161 cm⁻¹) and C-Br vibrations (~662 cm⁻¹) confirm functional groups .
- ¹H NMR : Key signals are:
- 13C NMR : Sulfonamide carbonyl (δ ~165 ppm) and brominated carbons (δ ~30–40 ppm) .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Answer:
Common side reactions (e.g., elimination or sulfonamide cleavage) are minimized by:
- Protecting groups : Temporarily masking the sulfonamide with silyl agents (e.g., TMSCl) prevents nucleophilic attack during alkylation .
- Low-temperature protocols : Quenching reactive intermediates (e.g., Grignard reagents) at –78°C reduces undesired coupling .
- Additive screening : Bases like K₂CO₃ or mild acids (e.g., AcOH) stabilize intermediates in SN2 displacements .
Basic: What are the applications of this compound in multistep syntheses?
Answer:
The bromopropyl moiety serves as a versatile electrophile in:
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids .
- Heterocycle synthesis : Cyclization with amines or thiols forms aziridines or thiolanes .
- Polymer chemistry : Chain-extension via atom-transfer radical polymerization (ATRP) .
Advanced: How do steric and electronic effects influence the reactivity of this compound?
Answer:
- Steric hindrance : The p-toluenesulfonyl group shields the adjacent nitrogen, reducing nucleophilic substitution at the β-carbon .
- Electronic effects : The sulfonamide’s electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity at the γ-position .
Computational studies (DFT) modeling charge distribution and transition states can predict regioselectivity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and safety goggles prevent inhalation/contact .
- Ventilation : Use fume hoods to avoid exposure to bromopropane vapors (WGK 3 toxicity rating) .
- Waste disposal : Halogenated byproducts require incineration or specialized neutralization .
Advanced: How can researchers resolve contradictory spectral data for this compound derivatives?
Answer:
Discrepancies often arise from:
- Solvent effects : Dielectric constant changes (e.g., DMSO vs. CDCl₃) alter chemical shifts; record spectra in consistent solvents .
- Dynamic processes : Use VT-NMR or deuterated analogs to distinguish tautomers/conformers .
- Impurity profiling : LC-MS or HRMS identifies side products (e.g., dehalogenated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
